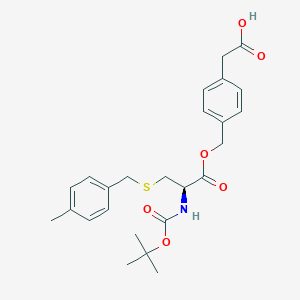

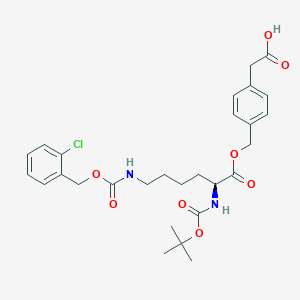

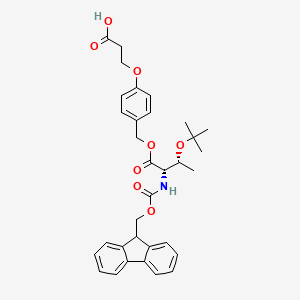

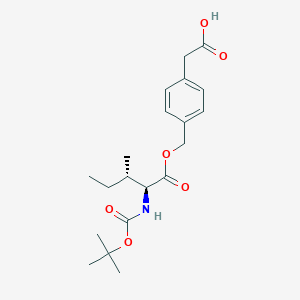

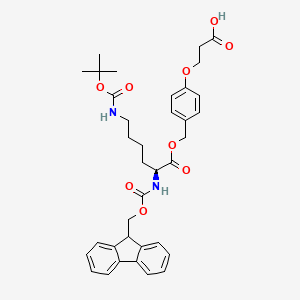

Fmoc-L-Lys(Boc)-O-CH2-Ph-OCH2-CH2-COOH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

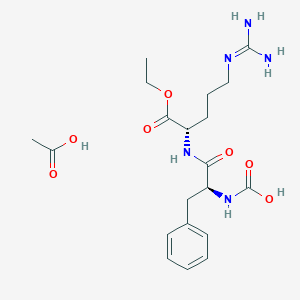

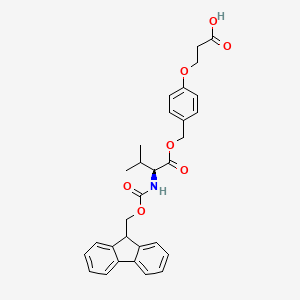

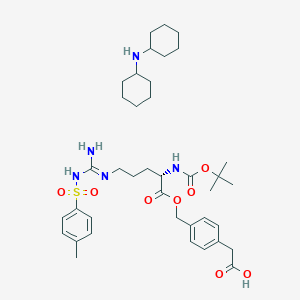

“Fmoc-L-Lys(Boc)-O-CH2-Ph-OCH2-CH2-COOH” is a derivative of the amino acid lysine. It is used as a reagent in Fmoc solid-phase peptide synthesis . The Fmoc group is a fluorenylmethoxycarbonyl protective group for the amino group, and Boc (tert-butoxycarbonyl) is a protective group for the side chain amino group .

Synthesis Analysis

Fmoc-L-Lys(Boc)-O-CH2-Ph-OCH2-CH2-COOH can be synthesized via the reaction of lysine cyclic dipeptide with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) and di-tert-butyl dicarbonate [(Boc)2O] . The Fmoc solid-phase peptide synthesis (SPPS) method is commonly used for the synthesis of this compound .Molecular Structure Analysis

The molecular formula of “Fmoc-L-Lys(Boc)-O-CH2-Ph-OCH2-CH2-COOH” is C26H32N2O6 . The InChI string and SMILES string provide a detailed description of the molecule’s structure .Chemical Reactions Analysis

In the context of peptide synthesis, the Boc group is readily removed with trifluoroacetic acid (TFA) during the cleavage of the peptide product from the resin . The Fmoc group can be removed with piperidine in DMF .Physical And Chemical Properties Analysis

“Fmoc-L-Lys(Boc)-O-CH2-Ph-OCH2-CH2-COOH” is a solid substance. Its optical activity is [α]20/D −12±1°, c = 1% in DMF .Aplicaciones Científicas De Investigación

Solid-Phase Peptide Synthesis

Fmoc-L-Lys(Boc)-O-CH2-Ph-OCH2-CH2-COOH is utilized in solid-phase peptide synthesis (SPPS), particularly for the synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts. This process involves coupling with p-methylbenzhydrylamine (MBHA) resin, which is a key step in the production of peptides with specific sequences and structures .

Hydrogel Formation

This compound has been used in the formation of hydrogels, which are three-dimensional networks capable of holding large amounts of water or biological fluids. These hydrogels are formed through self-assembly processes and have applications in drug delivery systems, tissue engineering, and as diagnostic tools for imaging .

Gelation Capability

The transmission electron microscopy (TEM) and scanning electron microscopy (SEM) observations have shown that derivatives of this compound can self-assemble into various nanostructures such as nanofibers, nanoribbons, or nanotubes. These structures have potential applications in creating gels that can be used for various biomedical applications .

pH-Controlled Ambidextrous Gelation

The compound’s derivatives exhibit pH-controlled ambidextrous gelation properties. This means they can form gels under different pH conditions, which is beneficial for creating stimuli-responsive materials that can change their properties in response to environmental changes .

High Thermal Stability

Another notable application is its high thermal stability, which can reach up to 100°C even at low concentrations. This property is particularly useful in environments where temperature fluctuations are common, ensuring the stability and integrity of the material .

Dye Removal Properties

The compound’s derivatives have shown properties suitable for dye removal from solutions, indicating potential use in environmental cleanup and water treatment processes .

Cell Viability

In addition to its structural applications, this compound has been found to support cell viability for selected cell types. This makes it a candidate for use in biomedical applications where cell growth and maintenance are crucial .

Drug Carrier

Lastly, due to its ability to form stable hydrogels and support cell viability, this compound is also being explored as a drug carrier. Its structure allows for the encapsulation and controlled release of drugs, making it an important tool in targeted drug delivery systems .

These applications highlight the versatility and potential of Fmoc-L-Lys(Boc)-O-CH2-Ph-OCH2-CH2-COOH in various scientific research fields.

MilliporeSigma - Fmoc-Lys(Boc)-OH Springer - Synthesis and gelation capability RSC Publishing - An additional fluorenylmethoxycarbonyl (Fmoc) moiety MDPI - Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic

Mecanismo De Acción

Target of Action

Fmoc-L-Lys(Boc)-O-CH2-Ph-OCH2-CH2-COOH is a derivative of the amino acid lysine . The primary targets of this compound are likely to be proteins or enzymes that interact with lysine residues. Lysine, being a basic amino acid, often plays a crucial role in protein structure and function through its interaction with other amino acids and its potential for various post-translational modifications.

Mode of Action

This compound is used as a reagent in Fmoc solid-phase peptide synthesis . In this process, it is used to add a lysine residue to a growing peptide chain. The Fmoc (Fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) groups serve as protective groups that prevent unwanted reactions during the synthesis process. Once the lysine residue has been added to the peptide, these protective groups can be removed to allow further reactions to occur .

Direcciones Futuras

Propiedades

IUPAC Name |

3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxymethyl]phenoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42N2O9/c1-36(2,3)47-34(42)37-20-9-8-14-31(33(41)45-22-24-15-17-25(18-16-24)44-21-19-32(39)40)38-35(43)46-23-30-28-12-6-4-10-26(28)27-11-5-7-13-29(27)30/h4-7,10-13,15-18,30-31H,8-9,14,19-23H2,1-3H3,(H,37,42)(H,38,43)(H,39,40)/t31-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJZTRVQGRYLFZ-HKBQPEDESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42N2O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-lys(boc)-O-CH2-PH-och2-CH2-cooh | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.